molecular formula C9H5F2N B15332463 3,8-Difluoroisoquinoline

3,8-Difluoroisoquinoline

货号: B15332463
分子量: 165.14 g/mol
InChI 键: KGOYWPNXPBMEQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,8-Difluoroisoquinoline (CAS 2385937-43-7) is a fluorinated isoquinoline derivative of high interest in advanced chemical research and development. With a molecular formula of C9H5F2N and a molecular weight of 165.14 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules in drug discovery projects . The specific placement of fluorine atoms at the 3 and 8 positions of the isoquinoline ring system can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for creating potential pharmacologically active compounds . As a key sub-structure, it is instrumental in the exploration of new active compounds in various disease areas. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with cold-chain transportation recommendations and should be stored at 2-8°C to ensure stability . Proper handling procedures should be followed. Researchers can request a quote for this compound, which is available in various packaging specifications and purity grades, including high and ultra-high purity forms to meet specific experimental requirements .

属性

分子式

C9H5F2N

分子量

165.14 g/mol

IUPAC 名称

3,8-difluoroisoquinoline

InChI

InChI=1S/C9H5F2N/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H

InChI 键

KGOYWPNXPBMEQF-UHFFFAOYSA-N

规范 SMILES

C1=CC2=CC(=NC=C2C(=C1)F)F

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoroisoquinoline can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure high purity and efficiency .

化学反应分析

Types of Reactions: 3,8-Difluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are often used.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

作用机制

The mechanism of action of 3,8-Difluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to increased biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

Key Differences

  • Saturation: The 3,4-dihydro form introduces partial saturation, enhancing solubility but reducing aromatic conjugation compared to fully aromatic 3,8-difluoroisoquinoline.
  • Reactivity: The dihydro structure allows for further reductions (e.g., to tetrahydroisoquinolines) and alkylation at the nitrogen atom, whereas this compound’s aromaticity may favor electrophilic substitutions or cross-coupling reactions .

Comparison with Other Difluoro Isoquinolines: 5,8-Difluoroisoquinoline

Structural and Electronic Properties

5,8-Difluoroisoquinoline (CAS 1895191-24-8) has fluorines at positions 5 and 8, resulting in a meta-substitution pattern. Its molecular formula (C₉H₅F₂N) matches this compound, but the spatial arrangement alters electronic effects . The fluorine at position 5 is para to the nitrogen, while position 8 is ortho, creating distinct charge distribution and dipole moments.

Comparison with Difluoro Quinolines: 5,8-Difluoroquinoline

Structural Differences

5,8-Difluoroquinoline (CAS 16650-32-1) is an isomer of isoquinoline, with the nitrogen in the first ring rather than the second. The fluorines at positions 5 and 8 are ortho to each other, creating a distinct electronic profile compared to this compound .

Comparison with Tetrahydro Derivatives: 7,8-Difluoro-1,2,3,4-Tetrahydroisoquinoline

Physicochemical Properties

Functionalization

  • The tetrahydro form allows for N-alkylation and ring-opening reactions, whereas this compound’s aromatic structure limits such transformations without additional activation .

Data Table: Comparative Analysis of Key Compounds

Compound Fluorine Positions Structure Type Key Reactivity Applications
This compound 3, 8 Aromatic Electrophilic substitution, cross-coupling CNS drug intermediates (inferred)
8-Fluoro-3,4-dihydroisoq. 8 Partially saturated Nucleophilic substitution, reduction CNS drug precursors
5,8-Difluoroisoquinoline 5, 8 Aromatic Meta-directed substitution Medicinal chemistry
5,8-Difluoroquinoline 5, 8 Quinoline (N in ring 1) Ortho-directed substitution Antimalarial/anticancer agents
7,8-Difluoro-tetrahydroisoq. 7, 8 Fully saturated N-alkylation, ring-opening Bioavailable drug candidates

常见问题

Q. Purification & Purity Validation :

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients to isolate the product.
  • HPLC : Reverse-phase C18 columns for analytical purity (>95%) .
  • Spectroscopic Confirmation : 19F NMR (δ -110 to -120 ppm for aromatic fluorines) and HRMS (theoretical [M+H]+ for C9H6F2N: 178.0471) .

Q. Table 1: Representative Synthetic Routes

MethodYield (%)Purity (HPLC)Key Challenges
Direct Fluorination45–6092–95Over-fluorination byproducts
Palladium Coupling70–8597–99Catalyst cost optimization

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • 19F NMR : Confirms fluorine positions and electronic environment (e.g., coupling constants for adjacent fluorines) .
  • 1H NMR : Identifies proton splitting patterns (e.g., deshielding at C4 due to fluorine’s electronegativity) .
  • X-Ray Crystallography : Resolves regiochemistry; fluorines exhibit shorter C-F bonds (~1.34 Å) .
  • HRMS : Validates molecular weight (e.g., m/z 178.0471 for [M+H]+) .

Q. Key Data from Analogous Compounds :

  • 3-Chloro-6,7-difluoroisoquinoline : 19F NMR δ -117.2 (C6-F), -122.5 (C7-F) .
  • 7,8-Difluoro-THIQ Hydrochloride : X-ray confirms chair conformation of tetrahydro ring .

Advanced: How do researchers address contradictory data in the biological activity of fluorinated isoquinolines?

Methodological Answer:

  • Orthogonal Assays : Combine cell viability (MTT) with enzymatic inhibition (e.g., kinase activity) to cross-validate .
  • Dose-Response Curves : Ensure IC50 consistency across replicates; outliers may indicate assay interference (e.g., compound aggregation) .
  • Metabolic Stability Tests : Liver microsome studies to rule out rapid degradation as a cause of false negatives .

Case Study :
In triazolo-isoquinoline derivatives, discrepancies in cytotoxicity (IC50 ± 20%) were resolved by standardizing cell culture conditions (e.g., serum-free media to avoid protein binding) .

Advanced: What computational approaches predict the reactivity and interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Fluorine’s electronegativity enhances hydrogen-bond acceptor potential .
  • DFT Calculations : Gaussian 16 to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • MD Simulations : AMBER or GROMACS to study binding dynamics over 100 ns trajectories .

Example :
For 4,8-dichloro-2-(trifluoromethyl)quinoline, docking into p38α MAP kinase revealed halogen bonds with Tyr-35, critical for inhibitory activity .

Advanced: How do structural modifications at the 3 and 8 positions influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity (logP) : Fluorine reduces logP by ~0.3 per substitution, improving solubility but potentially reducing membrane permeability .
  • Metabolic Stability : Fluorine resists CYP450 oxidation; in vitro microsomal assays (e.g., rat liver) show t1/2 > 60 min .
  • Toxicity Screening : Ames test for mutagenicity; fluorinated isoquinolines often show low genotoxic risk .

Q. Table 2: Structure-Property Relationships

ModificationlogP ΔSolubility (µg/mL)Microsomal t1/2 (min)
3-F, 8-F-0.615–2065–75
3-Cl, 8-F-0.410–1545–50

Basic: What strategies optimize the solubility and stability of this compound in experimental settings?

Methodological Answer:

  • Co-Solvents : DMSO (10% v/v) or cyclodextrins (e.g., HP-β-CD) for aqueous solubility .
  • pH Adjustment : Buffers (pH 6–7) to stabilize the protonated quinoline nitrogen .
  • Lyophilization : For long-term storage; reconstitute in degassed solvents to prevent oxidation .

Advanced: How is regioselective fluorination achieved in isoquinoline derivatives?

Methodological Answer:

  • Directing Groups : Install -NO2 or -B(OH)2 at C3/C8 to guide fluorination agents .
  • Microwave Synthesis : Enhances reaction specificity (e.g., 150°C, 30 min for 90% regioselectivity) .

Case Study :
3-Chloro-6,7-difluoroisoquinoline synthesis achieved 85% regioselectivity using Pd(OAc)2 and XPhos ligand .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。